citramalic acid, disodium salt
Description
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Properties
CAS No. |
102601-53-6 |
|---|---|
Molecular Formula |
C5H8Na2O5 |
Molecular Weight |
194.094 |
IUPAC Name |
(2R)-2-hydroxy-2-methylbutanedioic acid;sodium |
InChI |
InChI=1S/C5H8O5.2Na/c1-5(10,4(8)9)2-3(6)7;;/h10H,2H2,1H3,(H,6,7)(H,8,9);;/t5-;;/m1../s1 |
InChI Key |
CCQZYFQGIFEURB-ZJIMSODOSA-N |
SMILES |
CC(CC(=O)O)(C(=O)O)O.[Na].[Na] |
Synonyms |
citramalic acid, disodium salt |
Origin of Product |
United States |
Historical Context and Discovery in Biological Systems
Citramalic acid was first identified in the peel of apples in 1953 and successfully isolated as L-citramalic acid a year later. hmdb.catandfonline.comtandfonline.com This discovery marked its entry into the field of plant biochemistry. Initially, it was thought to arise from the methylation of malic acid or through a reverse reaction involving acetyl-CoA and pyruvate (B1213749). tandfonline.com
Later research established its presence in various microorganisms. It was identified as a key intermediate in the metabolic pathways of certain anaerobic bacteria, such as Clostridium tetanomorphum, which ferments glutamate (B1630785). google.comcaymanchem.com In 1961, the enzymatic conversion of itaconic acid to citramalic acid was demonstrated in cell-free extracts of bacteria like Pseudomonas aeruginosa. ebi.ac.uk The enzyme responsible for its primary synthesis, citramalate (B1227619) synthase, which condenses acetyl-CoA and pyruvate, was first cloned from the archaeon Methanocaldococcus jannaschii. mdpi.com These findings revealed that citramalic acid was not just a plant metabolite but a compound with diverse roles across different life forms.
Stereoisomerism and Biological Significance of Enantiomers L and D Forms
Citramalic acid possesses a chiral center at the second carbon position, meaning it exists as two non-superimposable mirror images, or enantiomers: the (S)-form, also known as L-citramalic acid, and the (R)-form, or D-citramalic acid. hmdb.camdpi.comnih.gov
The biological relevance of these isomers often differs depending on the organism and the metabolic pathway.
(S)-Citramalic Acid (L-form): This enantiomer is often considered the more biologically relevant form in eukaryotes. hmdb.ca It has been identified in various plants, including soybeans, sunflowers, and beans. nih.gov In some bacteria, the (S)-form is produced from 3S-citramalyl-CoA. mdpi.com
(R)-Citramalic Acid (D-form): This form is a notable biochemical intermediate in the metabolic pathways of some microbes. caymanchem.com For instance, (R)-citramalate synthase, an enzyme found in methanogenic archaea, specifically produces the R-enantiomer. caymanchem.commdpi.com It is a key component of the methylaspartate pathway for glutamate (B1630785) fermentation in bacteria like C. tetanomorphum and is involved in the 3-hydroxypropionate (B73278) cycle in Chloroflexus aurantiacus. caymanchem.com
The specific production of one enantiomer over the other is determined by the stereospecificity of the enzymes involved, such as citramalate (B1227619) synthase. mdpi.com This enzymatic control highlights the distinct and specialized roles each enantiomer plays in the metabolism of different organisms.
Metabolic Roles and Biochemical Significance of Citramalic Acid
Involvement in Central Metabolic Pathways
Citramalic acid is integrated into the central metabolic network, interacting with key pathways such as the tricarboxylic acid (TCA) cycle and C5-branched dibasic acid metabolism.
Citramalic acid's connection to the TCA cycle is multifaceted. It can be synthesized from the condensation of two key metabolites: pyruvate (B1213749) and acetyl-CoA, a reaction catalyzed by the enzyme citramalate (B1227619) synthase. nih.govmdpi.com This positions citramalic acid at a crucial metabolic junction.
The synthesis of citramalic acid competes with the first step of the TCA cycle, where citrate (B86180) synthase also utilizes acetyl-CoA, along with oxaloacetate, to produce citrate. nih.govmdpi.com This competition for the common substrate, acetyl-CoA, suggests a regulatory interplay between the two pathways. mdpi.comresearchgate.net In some organisms, the production of citramalic acid can divert carbon flux away from the TCA cycle. nih.gov
Furthermore, citramalic acid can be catabolized by the enzyme citramalate lyase, which breaks it down into acetate (B1210297) and pyruvate. hmdb.cawikipedia.org Pyruvate can then re-enter central metabolism, including the TCA cycle, highlighting a cyclical relationship. Studies have also observed increased urinary excretion of TCA cycle intermediates like citric acid and succinic acid, along with citramalic acid, under certain dietary conditions, suggesting a potential influence on TCA cycle homeostasis. acs.orgnih.gov
Citramalic acid is a key component of the C5-branched dibasic acid metabolism pathway. chemfont.cahmdb.ca This pathway is involved in the biosynthesis of various compounds. In some bacteria, this pathway, involving citramalate, is a route for isoleucine biosynthesis. pnas.org The enzyme isopropylmalate isomerase acts on citramalate, converting it first to citraconic acid and then to D-erythro-3-methylmalate, which is a subsequent step in this metabolic route. nih.gov The presence and activity of this pathway, with citramalic acid as a central intermediate, have been noted in various organisms. nih.govebi.ac.uk
Interplay with the Tricarboxylic Acid (TCA) Cycle
Contribution to Amino Acid Biosynthesis
Citramalic acid plays a significant role in the synthesis of certain amino acids, particularly the branched-chain amino acids.
Citramalic acid is directly involved in an alternative pathway for the biosynthesis of isoleucine, a branched-chain amino acid. tandfonline.comresearchgate.net In this pathway, citramalate synthase catalyzes the initial step, the condensation of acetyl-CoA and pyruvate to form citramalate. pnas.org This pathway bypasses the typical regulatory steps found in other amino acid synthesis routes, allowing for a sustained production of isoleucine. pnas.org This citramalate-dependent pathway for isoleucine synthesis has been described in several bacterial strains and has also been identified in ripening apple fruit. pnas.org
Physiological Functions in Plants
In plants, citramalic acid has been identified as a metabolite that plays a role in the response to various environmental challenges.
Plants have been shown to modulate the production and exudation of citramalic acid in response to nutrient limitations and saline environments.
Under conditions of phosphate (B84403) deficiency , some plants, such as sugar beet and soybean, increase the exudation of citramalic acid from their roots. mdpi.comtandfonline.comnih.gov This exuded citramalic acid can solubilize phosphorus in the soil, making it more available for plant uptake. nih.govebi.ac.uk This physiological response is a crucial adaptation for plants growing in low-phosphorus soils. nih.gov
Table 1: Research Findings on the Metabolic Roles of Citramalic Acid
| Metabolic Role | Organism/System Studied | Key Findings | References |
| Interplay with TCA Cycle | Escherichia coli | Citramalate synthase competes with citrate synthase for acetyl-CoA, diverting carbon flux from the TCA cycle. | nih.govmdpi.com |
| Mice | Increased urinary excretion of citramalic acid was associated with higher excretion of TCA cycle intermediates. | acs.orgnih.gov | |
| C5-Branched Dibasic Acid Metabolism | Bacteria | Citramalic acid is a key intermediate in this pathway. | chemfont.cahmdb.ca |
| Branched-Chain Amino Acid Synthesis | Bacteria, Apple Fruit | Citramalic acid is a precursor in an alternative pathway for isoleucine biosynthesis. | pnas.orgtandfonline.comresearchgate.net |
| Phosphate Deficiency Response | Sugar Beet, Soybean | Increased root exudation of citramalic acid to solubilize soil phosphorus. | mdpi.comtandfonline.comnih.govebi.ac.uk |
| Salt Stress Response | Wild Soybean | Accumulation of citramalic acid is part of the metabolic response to salt stress. | nih.gov |
Role in Nutrient Mobilization (e.g., Soil Phosphorus Solubilization)
Citramalic acid plays a significant role in enhancing plant nutrient acquisition, particularly by mobilizing phosphorus in the soil. This function is primarily achieved through its exudation from plant roots into the rhizosphere, the soil region directly influenced by root secretions.
Research has shown that under phosphorus-deficient conditions, certain plants increase the exudation of specific organic acids to unlock phosphorus from insoluble mineral complexes. A key example is the sugar beet (Beta vulgaris), which is known for its superior ability to take up phosphorus from soils with low P availability compared to other crops like maize or wheat. hmdb.ca Studies have demonstrated that sugar beet roots exude citramalic acid, along with salicylic (B10762653) acid, and this process is stimulated by phosphorus starvation. hmdb.ca These exuded organic acids can solubilize soil phosphorus, making it available for plant uptake. hmdb.ca The biological function of plant-derived citramalic acid was first identified in this context. hmdb.ca
The mechanism of phosphorus solubilization by organic acids like citramalic acid involves several processes. These acids can chelate metal cations, such as calcium, iron, and aluminum, that are bound to phosphate, thereby releasing the phosphate into the soil solution. healthmatters.ioresearchgate.net They can also compete with phosphate for binding sites on soil particles, leading to the desorption of phosphate. google.com In calcareous soils, the effectiveness of organic acids in mobilizing phosphorus can be significant. researchgate.net
The ability of different organic acids to mobilize phosphorus can vary. For instance, one study found the order of P mobilization capacity to be citric acid > tartaric acid > oxalic acid. caymanchem.com While this specific study did not include citramalic acid, it highlights the principle that the chemical structure of the organic acid influences its effectiveness. Another study involving a Paecilomyces fungus demonstrated that both citric acid and citramalic acid contributed significantly to the solubilization of rare earth elements from monazite, a phosphate mineral, suggesting their effectiveness in breaking down mineral structures. tandfonline.com
The following table summarizes key findings on the role of citramalic acid and other organic acids in phosphorus mobilization.
| Plant/Microorganism | Condition | Exuded/Applied Organic Acid(s) | Observed Effect | Reference(s) |
| Sugar Beet (Beta vulgaris) | Low Phosphorus Availability | Citramalic acid, Salicylic acid | Enhanced solubilization of soil phosphorus. | hmdb.ca |
| Paecilomyces fungus | Bioleaching of Monazite | Citric acid, Citramalic acid | Significant solubilization of rare earth elements and phosphate. | tandfonline.com |
| General | Phosphorus-deficient soils | Various (e.g., citric, malic) | Mobilization of phosphorus through chelation and competition for binding sites. | healthmatters.ioresearchgate.net |
Influence on Plant Development and Metabolite Profiles
The influence of citramalic acid on plant development and metabolite profiles is an emerging area of research, with current knowledge largely linked to its role in nutrient stress responses and fruit metabolism.
The most well-documented influence on a plant's metabolite profile is the increased exudation of citramalic acid from the roots of sugar beets under phosphorus deficiency. hmdb.ca This change is a clear metabolic adaptation to a specific environmental stress. Beyond this, studies on pitaya (Hylocereus spp.) have revealed high concentrations of citramalic acid, particularly during the early stages of fruit development. mdpi.com In some cultivars, citramalic acid is the dominant organic acid in young fruits, suggesting a role in fruit maturation and flavor development. mdpi.com As the fruit ripens, the concentration of citramalic acid tends to decrease while other organic acids like malic acid increase. mdpi.com This shift in the organic acid profile, including citramalic acid, is correlated with the development of fruit color, specifically the accumulation of betalains. mdpi.com
The table below presents findings on the presence and potential influence of citramalic acid on plant metabolite profiles and development.
| Plant Species | Tissue/Organ | Condition/Developmental Stage | Observation | Potential Implication | Reference(s) |
| Pitaya (Hylocereus spp.) | Fruit (Pulp and Peel) | Early Development | High concentration of citramalic acid, often the dominant organic acid. | Influence on fruit flavor and maturation; potential role in betalain synthesis. | mdpi.commdpi.com |
| Sugar Beet (Beta vulgaris) | Root Exudates | Phosphorus Deficiency | Increased exudation of citramalic acid. | Adaptation to nutrient stress for phosphorus acquisition. | hmdb.ca |
| Apple (Malus domestica) | Fruit Peel | Ripening | Presence of citramalic acid. | Potential contribution to anthocyanin development. | tandfonline.com |
Role as a Microbial Metabolite
Citramalic acid is a recognized metabolite produced by a variety of microorganisms, playing roles in different metabolic pathways.
Production by Specific Microbial Species (e.g., Saccharomyces spp., Propionibacterium acnes, Aspergillus niger)
Several microbial species are known to produce citramalic acid as a byproduct of their metabolism.
Saccharomyces spp.: Species of this yeast, widely used in baking and brewing, are known to produce citramalic acid. hmdb.cahealthmatters.io It has been detected in fermented beverages like wine, with concentrations varying depending on the yeast strain and fermentation conditions. mdpi.com
Propionibacterium acnes: This bacterium, commonly found on human skin, also produces citramalic acid. hmdb.cahealthmatters.io
Aspergillus niger: This filamentous fungus, used for the industrial production of citric acid, is also capable of producing citramalic acid. hmdb.canih.gov Research has identified biosynthetic pathways for citramalic acid in A. niger. nih.gov Overexpression of certain genes, such as a putative citramalate synthase and an organic acid transporter, can lead to the bioproduction of citramalic acid in this fungus. nih.gov In some contexts, citramalic acid has been identified as a final product of the itaconic acid biodegradation pathway in A. niger. nih.gov
The following table summarizes the production of citramalic acid by these specific microbial species.
| Microbial Species | Type | Known Context of Production | Reference(s) |
| Saccharomyces spp. | Yeast | Fermentation (e.g., winemaking) | hmdb.cahealthmatters.iomdpi.com |
| Propionibacterium acnes | Bacterium | General metabolism | hmdb.cahealthmatters.io |
| Aspergillus niger | Fungus | Byproduct of metabolism, itaconic acid biodegradation, targeted bioproduction through genetic engineering. | hmdb.canih.gov |
Involvement in Anaerobic Metabolism (e.g., Glutamate (B1630785) Fermentation via Methylaspartate Pathway)
Citramalic acid is a key intermediate in certain anaerobic metabolic pathways, most notably the fermentation of glutamate. In some anaerobic bacteria, such as Clostridium tetanomorphum, glutamate is fermented to acetate, butyrate, carbon dioxide, and hydrogen via the methylaspartate pathway. google.comcaymanchem.com In this pathway, citramalic acid is formed and then cleaved by citramalate lyase into acetate and pyruvate. hmdb.ca This pathway represents one of two known routes for glutamate fermentation in anaerobic bacteria. caymanchem.com
The involvement of citramalic acid is not limited to glutamate fermentation. It also participates in the metabolism of other C5-dicarboxylic acids like mesaconate. researchgate.net The enzyme mesaconase, for instance, catalyzes the hydration of mesaconate to form (S)-citramalate. researchgate.net
Comparative Metabolomics in Biological Systems
Comparative metabolomics, which involves the comprehensive analysis of metabolites in biological samples to identify differences between states, has utilized citramalic acid as a potential biomarker in various contexts.
In clinical research, metabolomic studies have identified altered levels of citramalic acid in human diseases. For instance, in a study on Behçet's disease, a chronic inflammatory disorder, serum levels of citramalic acid were found to be significantly decreased in patients compared to healthy controls. nih.gov Furthermore, patients with vascular involvement had even lower levels of citramalic acid, suggesting its potential as a marker for disease severity and specific complications like atherosclerosis due to its anti-inflammatory properties. nih.gov Another study on salt-sensitive hypertension found that plasma levels of citramalic acid, among other metabolites, differed significantly between high-sodium and low-sodium dietary interventions in salt-sensitive individuals. researchgate.net
In plant science, comparative metabolomics has been instrumental in elucidating the role of citramalic acid in fruit development. As mentioned previously, studies on different cultivars of pitaya at various ripening stages have shown dynamic changes in citramalic acid content, highlighting its role in the metabolic reprogramming that occurs during fruit maturation. mdpi.commdpi.com
In microbiology, comparative metabolomics of different Aspergillus niger strains, including genetically modified ones, has helped to understand and optimize the production of organic acids, including citramalic acid. nih.gov
The table below provides examples of comparative metabolomics studies where citramalic acid levels were found to be significantly altered.
| Biological System | Study Context | Sample Type | Change in Citramalic Acid Level | Potential Significance | Reference(s) |
| Human | Behçet's Disease vs. Healthy Controls | Serum | Decreased | Biomarker for disease and vascular involvement; indicator of inflammatory status. | nih.gov |
| Human | Salt-Sensitive Hypertension (High vs. Low Sodium Diet) | Plasma | Altered | Indicator of metabolic response to dietary sodium. | researchgate.net |
| Plant (Pitaya) | Fruit Development (Different Stages and Cultivars) | Fruit Pulp and Peel | Dynamic Changes | Marker for fruit ripening stage and quality; role in secondary metabolite synthesis. | mdpi.commdpi.com |
| Fungus (Aspergillus niger) | Wild Type vs. Genetically Engineered Strains | Culture Medium | Increased in Engineered Strains | Optimization of bioproduction; understanding metabolic pathways. | nih.gov |
Chemical Reactivity and Derivatization for Research Applications
Oxidation Reactions of Citramalic Acid
Citramalic acid can undergo oxidation to yield different products depending on the reaction conditions and the oxidizing agents employed. Common oxidizing agents for this type of transformation include potassium permanganate (B83412) and chromium trioxide.
Formation of Mesaconic Acid
A significant oxidation reaction of citramalic acid is its conversion to mesaconic acid. This transformation involves the removal of hydrogen and the formation of a carbon-carbon double bond. The enzymatic counterpart of this reaction is catalyzed by mesaconyl-C4-CoA hydratase, which facilitates the hydration of mesaconic acid to form citramalic acid, indicating the reversibility of this process under certain biological conditions. wikipedia.orgwikipedia.org In a laboratory setting, the thermolysis of citramalic acid can also lead to the formation of citraconic acid, an isomer of mesaconic acid, which can then be isomerized to mesaconic acid under acidic conditions. wikipedia.orggoogle.com
Reduction Reactions of Citramalic Acid
The reduction of citramalic acid typically targets the carboxylic acid groups. The specific product obtained depends on the reducing agent and the reaction conditions.
Formation of 2-Methylsuccinic Acid
The reduction of citramalic acid can lead to the formation of 2-methylsuccinic acid. This reaction involves the conversion of the hydroxyl group to a hydrogen atom. In research involving the bacterium Methylorubrum extorquens, 2-methylsuccinic acid was produced alongside mesaconic acid, and the subsequent hydration of mesaconic acid yielded (S)-citramalic acid. researchgate.netnih.gov This highlights the close biochemical relationship between these compounds.
Substitution Reactions with Nucleophiles
The structure of citramalic acid allows for nucleophilic substitution reactions. The hydroxyl group can be a target for substitution, particularly after protonation, which converts it into a good leaving group (water). The carboxylic acid groups can also be converted into more reactive derivatives, such as acyl chlorides or esters, which then readily undergo nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org In this type of reaction, a nucleophile replaces the leaving group on the acyl carbon. masterorganicchemistry.comlibretexts.org Nucleophiles like ammonia (B1221849) or amines can be used, often under basic conditions, to form various substituted derivatives.
Role as a Biochemical Precursor in Chemical Synthesis
Citramalic acid is a valuable bio-based precursor for the synthesis of important industrial chemicals, offering a renewable alternative to petroleum-based production methods. uga.edu
Synthetic Routes to Methacrylic Acid (MAA)
A primary application of citramalic acid is its role as a precursor in the production of methacrylic acid (MAA), a key monomer for manufacturing polymers and resins. uga.edumdpi.com The conversion of citramalic acid to MAA can be achieved through a process involving both dehydration and decarboxylation. uga.eduacs.org
Research has demonstrated a hybrid approach where metabolically engineered Escherichia coli are used to produce citramalic acid from renewable resources like glucose with high yields. acs.orgnsf.gov This biologically produced citramalic acid is then subjected to thermocatalytic conversion to yield MAA. acs.orgnsf.gov The process involves the dehydration of citramalic acid to form intermediates such as itaconic acid, mesaconic acid, or citraconic acid, which then undergo decarboxylation to form MAA. acs.orgresearchgate.net An alternative pathway involves the initial decarboxylation of citramalic acid to form α-hydroxyisobutyric acid, which is then dehydrated to produce MAA. researchgate.net This integrated bio- and chemocatalytic strategy represents a sustainable route to this important commodity chemical. acs.org
Hybrid Bio-Chemical Conversion Processes
A sustainable hybrid route for producing renewable methacrylic acid (MAA) utilizes citramalic acid as a key intermediate. acs.orgnsf.govresearchgate.net This process combines biotechnological fermentation with subsequent chemical catalysis. acs.orgacs.org
The initial step involves the microbial fermentation of glucose using engineered Escherichia coli. researchgate.net These strains are metabolically engineered to overexpress the enzyme citramalate (B1227619) synthase, which condenses pyruvate (B1213749) and acetyl-CoA—two metabolites derived from the glycolysis pathway—to produce (R)-citramalate. acs.orgresearchgate.net By knocking out downstream enzymes and optimizing fermentation conditions, researchers have achieved high yields of citramalate from glucose, reaching up to 91% of the theoretical maximum. nsf.govresearchgate.net The citramalic acid, typically in its salt form (citramalate), is then separated from the fermentation broth to be used as a substrate in the subsequent chemical conversion step. acs.org This integrated approach provides a bio-based alternative to traditional fossil fuel-derived routes for producing important monomers. acs.org
Thermal Heterogeneous Catalysis for Decarboxylation and Dehydration
The citramalate intermediate produced via fermentation is converted into methacrylic acid (MAA) through thermal heterogeneous catalysis. nsf.govchemrxiv.org This chemical step involves both decarboxylation and dehydration reactions. acs.org Research has shown that citramalic acid can undergo dehydration to form isomers like itaconic acid, mesaconic acid, or citraconic acid, which then undergo decarboxylation to yield MAA. acs.orgresearchgate.net An alternative pathway involves the initial decarboxylation of citramalic acid to form α-hydroxyisobutyric acid, which is subsequently dehydrated to produce MAA. acs.orgresearchgate.net
| Condition | Selectivity to MAA | Reference |
|---|---|---|
| Without Catalyst | 45.6% | acs.orgchemrxiv.org |
| With Alumina Catalyst | 63.2% | acs.orgchemrxiv.org |
Base-Catalyzed Conversion Mechanisms
Citramalic acid can be directly converted to methacrylic acid through base-catalyzed decarboxylation and dehydration. uga.eduresearchgate.net This method presents an alternative chemical conversion pathway to thermal catalysis. The process typically involves heating citramalic acid in a reaction medium, such as hot pressurized water, in the presence of a base catalyst. researchgate.netgoogle.com The base facilitates the removal of a carboxyl group (decarboxylation), and the subsequent elimination of a water molecule (dehydration) to form the double bond characteristic of methacrylic acid. researchgate.net While both homogeneous and heterogeneous base catalysts can be used, homogeneous catalysts like sodium hydroxide (B78521) are often employed in laboratory-scale syntheses. google.comuga.edu
Applications in Coordination Chemistry
Citramalic acid is recognized as a highly suitable ligand for applications in coordination chemistry. tandfonline.comtandfonline.com Its structure, containing both carboxylate and hydroxyl groups, allows it to act as a chelating agent, binding to metal ions to form stable coordination complexes. acs.orgnih.gov
A notable example is its reaction with uranyl nitrate (B79036) under mild hydrothermal conditions. acs.orgnih.gov In these reactions, citramalic acid chelates the uranium ion through its alkoxide (from the deprotonated hydroxyl group) and one of its carboxylate groups. nih.gov This coordination leads to the formation of distinct structural motifs, most commonly 2:2 uranyl/polycarboxylate dianionic dimers. acs.orgresearchgate.net These dimeric units can exist as discrete complexes or serve as building blocks for one-dimensional polymeric chains. nih.gov The specific topology of the resulting supramolecular structure can be influenced by the presence of other molecules, such as diamines, which act as templates through hydrogen bonding. acs.org
Catalytic Functions (e.g., Transesterification Reactions)
Beyond being a substrate, citramalic acid is also expected to function as an acid catalyst, particularly in reactions like transesterification. tandfonline.comtandfonline.com Transesterification is a crucial reaction for processes such as biodiesel production, where triglycerides are converted into fatty acid alkyl esters. ekb.eg This reaction is typically catalyzed by acids or bases. ekb.egjbiochemtech.com The acidic nature of citramalic acid, conferred by its two carboxylic acid groups, allows it to protonate the carbonyl group of an ester, making it more susceptible to nucleophilic attack by an alcohol. mdpi.com This catalytic potential positions it as a bio-based alternative to conventional mineral acid catalysts like sulfuric acid. tandfonline.comtandfonline.com Furthermore, citramalic acid has been identified as a valuable by-product in some non-catalytic transesterification processes that use supercritical dimethyl carbonate, highlighting its relevance in biorefinery contexts. mdpi.com
Advanced Analytical Methodologies for Research on Citramalic Acid
Chromatographic Techniques for Qualitative and Quantitative Analysis
Chromatography is a fundamental analytical tool for determining the absolute configuration and quantity of citramalic acid. semanticscholar.org These techniques are capable of providing enantiomeric ratios in a straightforward operational manner. semanticscholar.org Liquid chromatography (LC) is the most frequently utilized method for the analysis of various carboxylic acids, including citramalic acid. researchgate.net Depending on the specific requirements of the analysis, different chromatographic approaches such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are employed.
Gas chromatography is an analytical method known for its high resolution. d-nb.info However, due to the high polarity and low volatility of carboxylic acids like citramalic acid, direct analysis by GC is not feasible. d-nb.info Therefore, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. d-nb.info GC-MS can be adapted for high-sensitivity analysis of citramalic acid in complex biological matrices such as urine or fecal samples. In the analysis of fortified wines, for instance, gas chromatography with a flame ionization detector can be used to identify fermentation by-products. oiv.int After separation on the GC column, the mass spectrometer analyzes the eluting compounds, providing detailed structural information based on their fragmentation patterns, which allows for confident identification. uva.nl
Derivatization is essential for the GC-MS analysis of polar compounds like citramalic acid. d-nb.info This chemical modification process aims to increase the volatility and thermal stability of the analyte while often improving chromatographic properties and detection sensitivity. Common derivatization strategies for carboxylic acids include silylation and alkylation. d-nb.info
Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to replace active hydrogen atoms in the carboxyl and hydroxyl groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. This significantly reduces the polarity and increases the volatility of the molecule.
Alkylation: This involves converting the carboxylic acid into an ester. Methylation is a common approach, though other alkyl groups can be introduced. d-nb.info A specific example is the use of 4-t-butylbenzyl bromide as a derivatizing reagent. d-nb.info This process converts carboxylic acids into their 4-t-butylbenzyl esters. d-nb.info These derivatives exhibit characteristic fragmentation in the mass spectrometer, often showing intense [M-15]+ ions resulting from the stable tertiary benzyl (B1604629) cations formed, which aids in their identification and quantification. d-nb.info
The selection of the derivatization reagent and reaction conditions is critical and must be optimized for the specific analyte and sample matrix to ensure complete reaction, minimize by-product formation, and achieve the desired sensitivity.
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique frequently employed for the analysis of citramalic acid. It is particularly suitable for non-volatile and thermally labile compounds, as it operates at or near ambient temperature. Depending on the chemical structure of the target analytes, separation can be achieved using various stationary phases, such as reversed-phase (e.g., C18) or hydrophilic interaction chromatography (HILIC) columns. researchgate.net
Following separation by the HPLC column, the detection of citramalic acid can be accomplished using several modalities.
UV Detection: Ultraviolet (UV) detection is a common choice. Since citramalic acid itself lacks a strong chromophore for sensitive UV detection at higher wavelengths, analysis often requires detection at low UV wavelengths (around 210 nm) where carboxyl groups absorb. Alternatively, derivatization with a UV-absorbing tag can be employed to enhance sensitivity.
Refractive Index (RI) Detection: RI detectors are universal detectors that respond to changes in the refractive index of the mobile phase caused by the presence of the analyte. While universal, they are generally less sensitive than UV detectors and are sensitive to temperature and pressure fluctuations, which can lead to baseline drift. Research has highlighted that changes in the refractive index of the mobile phase, analyte concentration, and flow rate can introduce artifacts in certain detection modes, such as polarimetry, necessitating correction methods. researchgate.net
Polarimetric Detection: As a specialized technique for chiral compounds, polarimetric detection measures the optical rotation of the eluting enantiomers. When coupled with HPLC, it can be used for the quantitative determination of enantiomeric purity. researchgate.net
Citramalic acid possesses a chiral center, existing as two non-superimposable mirror images or enantiomers ((R)- and (S)-citramalic acid). The separation of these enantiomers is crucial for stereospecific research. One of the primary HPLC-based methods for this purpose involves the use of a chiral stationary phase (CSP). semanticscholar.orgmdpi.com A CSP is a column packing material that is itself chiral. It allows for the differential interaction with the two enantiomers, leading to different retention times and, thus, their separation. The enantiomers form transient, diastereomeric complexes with the chiral selector of the CSP, and the difference in the stability of these complexes results in separation. Various types of CSPs are commercially available, based on polysaccharides, proteins, or synthetic polymers, and the selection depends on the specific structure of the analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a preferred and highly efficient technique for the analysis of citramalic acid, offering exceptional sensitivity and selectivity, particularly for complex samples. mdpi.comresearchgate.net This method combines the powerful separation capabilities of HPLC with the definitive identification and quantification power of tandem mass spectrometry.
A notable application involves the investigation of citramalic acid enantiomers in fruit juices and tissues. mdpi.comnih.gov To achieve enantiomeric separation on a standard achiral column, a pre-column derivatization strategy is employed. mdpi.com In this approach, the (R)- and (S)-enantiomers of citramalic acid are reacted with a chiral derivatizing reagent, such as benzyl 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate (CIM-C₂-NH₂), to form a pair of diastereomers. mdpi.comdntb.gov.ua These diastereomers have different physicochemical properties and can be separated using a standard octadecylsilica (ODS/C18) reversed-phase column. mdpi.com
The LC-MS/MS system is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and reduces matrix interference. In MRM, a specific precursor ion for the derivatized analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is a unique signature for the target compound.
A study successfully developed and validated such a method for analyzing citramalic acid enantiomers in apples. semanticscholar.orgmdpi.com The key parameters and findings from this research are detailed in the tables below.
Table 1: LC-MS/MS Method Parameters for the Analysis of Derivatized Citramalic Acid Enantiomers An interactive data table based on the research by Umino et al. (2023). mdpi.com
| Parameter | Value/Description |
|---|---|
| Chromatography System | LCMS-8040 (Shimadzu) |
| Column | InertSustain C18 (150 mm × 2.1 mm i.d., 3 µm) |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.05% formic acid in H₂O |
| Mobile Phase B | 0.05% formic acid in CH₃CN |
| Flow Rate | 0.3 mL/min |
| Gradient Elution | 0–30 min: 15% B; 30.01–40 min: 20% B; 40.01–74 min: 30% B |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| MRM Transition (CMA) | m/z 667.1 > 91.05 and 362.2 |
| Derivatization Reagent | (R)-CIM-C₂-NH₂ |
| Derivatization Time | 30 minutes |
Table 2: Method Validation Data for Enantiomeric Separation Data from the developed LC-MS/MS method for citramalic acid enantiomers. mdpi.comresearchgate.net
| Parameter | Result |
|---|---|
| Resolution (Rs) | 2.19 |
| Separation Factor (α) | 1.09 |
| Intra-day Precision (RSD%) | 1.33% |
| Inter-day Precision (RSD%) | 1.72% |
| Recovery | 93% |
This validated method demonstrated that only the (R)-enantiomer of citramalic acid was present in the analyzed apple samples, with concentrations ranging from 1.24–37.8 mg/100g in the peel and 0.138–1.033 mg/100g in the fruit. researchgate.netnih.gov Furthermore, instrument manufacturers like Shimadzu provide comprehensive method packages for primary metabolites that include ready-to-use methods for analyzing compounds such as citramalic acid, which can significantly reduce the time and effort required for method development. shimadzu.com
Table 3: Compound Names Mentioned in Article
| Compound Name |
|---|
| (R)-citramalic acid |
| (S)-citramalic acid |
| 4-t-butylbenzyl bromide |
| Acetic acid |
| Acetyl-CoA |
| Benzyl 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate (CIM-C₂-NH₂) |
| Citramalic acid |
| Citramalic acid, disodium (B8443419) salt |
| Formic acid |
| Malic acid |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) |
| Pyruvic acid |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Pre-Column Derivatization for Diastereomer Formation
The analysis of citramalic acid's enantiomers, which are non-superimposable mirror images of each other, presents a significant analytical challenge. To overcome this, pre-column derivatization is a crucial technique employed to form diastereomers. This process involves reacting the chiral citramalic acid with a chiral derivatizing agent, resulting in a pair of diastereomeric molecules that possess different physicochemical properties and can be separated using standard chromatographic methods.
A notable application of this technique involves the use of a chiral reagent, benzyl 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate, to derivatize the two carboxylic acid groups of citramalic acid. mdpi.comsemanticscholar.org This derivatization enables the successful separation of the resulting diastereomers by liquid chromatography–tandem mass spectrometry (LC–MS/MS) on a standard octadecylsilica (ODS) column. mdpi.comnih.gov Research has demonstrated the effectiveness of this method in determining the absolute configuration of citramalic acid in fruit samples, such as apples, where the R-form was predominantly detected. mdpi.comnih.gov The derivatization reaction is typically carried out at an elevated temperature, for instance, 60 °C for 30 minutes, to ensure completion. mdpi.com This approach, which converts enantiomers into more easily separable diastereomers, is a powerful tool for the stereospecific analysis of citramalic acid in complex biological matrices. semanticscholar.orgdntb.gov.ua
Chiral derivatization reagents are instrumental in the high-performance liquid chromatography (HPLC) analysis of various chiral compounds, including organic acids. greyhoundchrom.comscience.gov The selection of an appropriate derivatizing agent is critical and depends on the functional groups present in the target analyte. greyhoundchrom.com For amino acids, reagents like N-fluorenylmethoxycarbonyl-L-alanyl N-carboxyanhydride have been used to create diastereomeric dipeptides that can be separated chromatographically. oup.com Similarly, for chiral alcohols, aromatic acid chlorides have been employed as derivatizing agents to facilitate enantiomeric separation. scirp.org These examples highlight the versatility of pre-column derivatization as a strategy to resolve chiral molecules.
Metabolomic and Multiomic Profiling
Untargeted metabolomics has emerged as a powerful hypothesis-generating tool for the comprehensive analysis of small molecules, including citramalic acid, in various biological samples. metasysx.comresearchgate.net This approach aims to detect and relatively quantify a wide array of metabolites simultaneously, providing a snapshot of the metabolic state of an organism. metasysx.com Mass spectrometry-based platforms, particularly liquid chromatography coupled to mass spectrometry (LC-MS), are widely used for untargeted metabolomics due to their high sensitivity and broad coverage of metabolites. metasysx.comnih.gov
Citramalic acid has been identified and quantified in a range of biological matrices through untargeted metabolomics studies. For instance, it has been detected in human serum, where its levels have been associated with conditions like non-alcoholic fatty liver disease (NAFLD) and diabetic kidney disease. nih.govbezmialem.edu.trnih.gov In a study on non-obese individuals with NAFLD, citramalic acid was one of the significantly altered metabolites, suggesting its potential role in the pathophysiology of the disease. nih.govbezmialem.edu.tr Similarly, elevated levels of citramalic acid have been observed in the serum of diabetic rats, indicating a link to diabetic kidney disease. nih.gov
Furthermore, untargeted metabolomics has been applied to study the metabolic footprint of microorganisms, revealing the production and exudation of citramalic acid. frontiersin.orgnih.gov In a study on a Paecilomyces fungus, citramalic acid was identified as one of the key metabolites involved in the bioleaching of rare earth elements. frontiersin.orgnih.gov The application of untargeted metabolomics has also been crucial in identifying citramalic acid in the cerebrospinal fluid of patients with bacterial meningitis and in the urine of individuals with certain metabolic disorders. These findings underscore the utility of untargeted metabolomics in discovering the roles of citramalic acid in diverse biological systems and disease states.
To gain a more holistic understanding of the biological significance of citramalic acid, researchers are increasingly turning to integrated multiomic analyses. This approach combines data from different "omic" levels, such as the metabolome, transcriptome, proteome, and lipidome, to construct a more complete picture of cellular processes. nih.govasm.org By correlating changes in metabolite levels with alterations in gene expression, protein abundance, and lipid profiles, it is possible to elucidate the molecular mechanisms underlying specific physiological or pathological states. nih.gov
A prime example of the power of multiomic analysis is the study of Escherichia coli engineered to produce high titers of citramalate (B1227619). nih.govasm.org In this research, time-resolved multiomic analyses were conducted on high-cell-density fermentations. The results showed that citramalate production had minimal impact on the host's transcriptome, proteome, and lipidome, explaining the high product titers achieved. nih.gov While some changes were observed, such as the downregulation of flagellar genes and upregulation of certain chaperones, these were attributed to the stress of recombinant protein synthesis rather than the accumulation of citramalate itself. nih.govasm.org
Integrated metabolome and transcriptome analysis has also been employed to investigate the effects of environmental toxins on lipid metabolism. In a study on the impact of microcystin-LR, a decrease in citramalic acid levels was correlated with changes in the expression of genes involved in fatty acid metabolism. nih.govacs.org Another study on Crohn's disease utilized a multiomic approach to identify potential biomarkers, with citramalic acid being among the metabolites selected. embopress.org These integrated analyses provide valuable insights into the complex interplay between different molecular layers and highlight the role of citramalic acid within these intricate biological networks. nih.govasm.org
System-level analyses aim to understand the complex interactions within a biological system and how they respond to perturbations, such as the production of a non-native metabolite like citramalic acid. nih.govasm.org This approach goes beyond the study of individual components and focuses on the emergent properties of the system as a whole. ebi.ac.uk
In the context of citramalic acid, systems analysis has been instrumental in understanding the resilience of host organisms, such as Escherichia coli, during its high-level production. nih.govasm.org Despite the significant redirection of central metabolites like pyruvate (B1213749) and acetyl-CoA towards citramalate synthesis, multiomic data revealed that the host's physiology remained remarkably stable. asm.org Modeling of transcription factor activities suggested that the accumulation of citramalate triggered a specific acid response mediated by the GadW transcription factor, rather than a general stress response. asm.org This targeted response allows the cell to cope with the presence of the foreign organic acid without a major overhaul of its metabolic and regulatory networks. nih.govasm.org
Furthermore, system-level analysis has shed light on the metabolic pathways influenced by citramalic acid. In a study on the eukaryote cell, metabolic control analysis was used to investigate the impact of growth rate on the metabolome, including citramalic acid levels. ebi.ac.uk In another study, metabolomic analysis of a fungus revealed the contribution of both citric and citramalic acids to the bioleaching of rare earth elements, with citramalic acid showing preferential leaching properties. frontiersin.orgnih.gov These system-level investigations provide a deeper understanding of how host organisms adapt to and utilize citramalic acid, offering valuable knowledge for applications in metabolic engineering and biotechnology. nih.govasm.org
Integrated Multiomic Analyses (Metabolome, Transcriptome, Proteome, Lipidome)
Sample Preparation Techniques for Biological Samples
Ion exchange chromatography (IEC) is a widely used and effective technique for the fractionation and purification of organic acids, including citramalic acid, from complex biological samples. bio-rad.comgsconlinepress.comgoogle.com This method separates molecules based on their net charge through electrostatic interactions with a charged stationary phase. bio-rad.comgsconlinepress.com For the analysis of organic acids, which are typically anionic at neutral or slightly basic pH, an anion exchange column is employed. google.comshimadzu.com
The process involves applying the biological sample, such as urine or a cell extract, to the anion exchange resin. google.com The negatively charged organic acids bind to the positively charged functional groups on the resin, while neutral and positively charged molecules pass through. google.com After washing the column to remove unbound impurities, the bound organic acids can be selectively eluted by changing the ionic strength or pH of the mobile phase. bio-rad.comgsconlinepress.com A common approach is to use a gradient of a salt solution or a strong inorganic acid to displace the bound organic acids from the resin. google.com
This technique allows for the effective separation of organic acids from other components in the sample matrix, which can interfere with subsequent analysis. shimadzu.com For example, in the analysis of urinary organic acids, IEC can be used to isolate the organic acid fraction prior to analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). wishartlab.commetbio.netheftpathology.com The choice of the specific ion exchange resin and elution conditions is critical and depends on the properties of the target organic acids and the complexity of the sample. bio-rad.com
Extraction and Purification Methodologies
The effective extraction and purification of citramalic acid are pivotal for its accurate quantification and for various downstream applications, including its use as a chiral building block in chemical synthesis. tandfonline.com Methodologies vary depending on the source matrix, such as microbial fermentation broths, plant tissues, or biological fluids.
A common initial step in extracting citramalic acid from microbial cultures involves the removal of cells via centrifugation. Subsequent acidification of the supernatant to a pH of 2.5–3.0 can precipitate the acid. For further purification, techniques like activated charcoal treatment and vacuum distillation are employed to achieve high purity levels, often exceeding 99%. Ion-exchange chromatography, utilizing resins such as Dowex, is also a key method for removing byproducts and other organic acids. Following chromatographic separation, recrystallization, often in ethanol/water mixtures, can be used to obtain a purified crystalline product.
In plant-based matrices, such as pitaya fruit, the sample is typically freeze-dried and powdered. tandfonline.com The extraction of primary metabolites, including citramalic acid, is then carried out, followed by analysis using techniques like gas chromatography-mass spectrometry (GC-MS). tandfonline.com For apple samples, a homogenization step with water is performed, followed by centrifugation to separate the supernatant for analysis. mdpi.com
For complex biological samples like serum, urine, or feces, a lyophilization (freeze-drying) step is often used to remove water and concentrate the metabolites. nih.gov The dried residue can then be redissolved and subjected to derivatization procedures prior to analysis. nih.gov In a study on rat serum, a metabolomics approach was used where plasma samples were analyzed to identify biomarkers of acute kidney injury, with citramalic acid being one of the identified compounds. jcpsp.pk
The following table provides a summary of various extraction and purification techniques applied to different sample types for the analysis of citramalic acid.
| Sample Matrix | Extraction/Purification Technique | Analytical Method | Reference |
| Microbial Broth (e.g., E. coli) | Centrifugation, Acid Precipitation, Activated Charcoal, Vacuum Distillation, Ion-Exchange Chromatography | Not specified in source | |
| Pitaya Fruit (Pulp and Peel) | Freeze-drying, Powdering in liquid nitrogen | Gas Chromatography-Mass Spectrometry (GC-MS) | tandfonline.com |
| Apple (Peel and Fruit) | Homogenization with water, Centrifugation | High-Performance Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) | mdpi.com |
| Human Serum, Urine, Feces | Lyophilization, Redissolution, Derivatization | Gas Chromatography/Mass Spectrometry (GC/MS) | nih.gov |
| Wine | Direct injection after filtration | High-Performance Liquid Chromatography (HPLC) with UV detection | openaccessjournals.commdpi.com |
| Rat Plasma | Not specified in source | High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) | jcpsp.pk |
Automation in Sample Throughput
A key area of automation is in sample preparation. For instance, automated derivatization techniques have been developed for GC/MS analysis of microbial metabolomes. nih.gov In one such method, lyophilized samples are placed in a cooled tray, and an automated liquid handling system performs the sequential addition of reagents for derivatization, such as sodium hydroxide (B78521), methanol, pyridine, and an alkyl chloroformate. nih.gov This automated process allows for the simultaneous preparation of numerous samples with high precision. nih.gov
Flow-injection analysis (FIA) is another approach that facilitates the automation of analytical processes, particularly when combined with spectroscopic detection. openaccessjournals.com While not specifically detailed for citramalic acid in the provided context, FIA is a versatile technique for automating the handling and analysis of liquid samples.
In the context of high-throughput screening, engineered E. coli strains have been developed for the efficient production of citramalate. nih.gov The analysis of fermentation products from these numerous strains necessitates rapid and reliable analytical methods. High-performance liquid chromatography (HPLC) systems, often equipped with autosamplers, are routinely used for the quantification of citramalic acid and other organic acids in fermentation samples. nih.govasm.org These systems can automatically inject a sequence of prepared samples, enabling unattended analysis of large batches.
The integration of automated sample preparation with rapid analytical techniques, such as fast GC/MS or ultra-high-performance liquid chromatography (UHPLC), allows for the analysis of hundreds of samples in a single day. nih.gov This high-throughput capability is crucial for large-scale metabolomics studies, industrial process optimization, and the screening of microbial libraries for desired production characteristics.
The table below outlines the benefits of automation in the analysis of citramalic acid.
| Aspect of Automation | Benefit | Relevant Analytical Techniques | Reference |
| Sample Preparation | Increased precision, reduced manual error, high-throughput | Automated liquid handling for derivatization | nih.gov |
| Sample Injection | Unattended analysis of large sample batches | HPLC and GC autosamplers | nih.govasm.org |
| Data Acquisition | Rapid analysis time per sample | Fast GC/MS, UHPLC | nih.gov |
| Overall Workflow | Enables large-scale studies (e.g., metabolomics, strain screening) | Integrated automated sample prep and analysis | nih.govnih.gov |
Emerging Research Directions and Future Perspectives
Discovery of Novel Citramalate-Related Metabolic Pathways
Recent research has illuminated previously unknown metabolic pathways related to citramalic acid in various organisms, including fungi, bacteria, and plants. These discoveries are reshaping our understanding of cellular metabolism and opening new avenues for biotechnological applications.
In the filamentous fungus Aspergillus niger, a known industrial workhorse, citramalic acid has been identified as the end product of the itaconic acid biodegradation pathway. nih.gov Transcriptome analysis of A. niger strains with varying levels of itaconic acid production led to the identification of a novel biosynthetic cluster proposed to be involved in citramalate (B1227619) biosynthesis. nih.gov Overexpression of a putative citramalate synthase and a clustered organic acid transporter from this cluster successfully enabled the bioproduction of citramalate in A. niger. nih.gov
Similarly, studies in bacteria have revealed alternative routes for amino acid synthesis involving citramalate. In Thermoanaerobacter sp. strain X514, isoleucine is synthesized via the citramalate pathway, where citramalate synthase (CimA) condenses acetyl-CoA and pyruvate (B1213749). asm.org This finding was confirmed through 13C isotopic analysis, enzymatic assays, and the detection of intracellular citramalate. asm.org The existence of this pathway demonstrates the metabolic versatility of microorganisms. asm.org
A significant breakthrough has also been the discovery of a functional citramalate pathway in plants, specifically in ripening apple fruit (Malus × domestica). pnas.orgpnas.org This pathway contributes to the synthesis of isoleucine and important odor-active esters. pnas.org Researchers identified a citramalate synthase (CMS) gene, distinct from the related 2-isopropylmalate synthase (IPMS), that is not subject to feedback inhibition. pnas.orgpnas.org This allows for the accumulation of isoleucine during ripening, a phenomenon that was previously difficult to explain. pnas.org The presence of this pathway, previously only described in microorganisms, highlights a convergent evolutionary path for isoleucine biosynthesis. pnas.org
These discoveries underscore the power of modern analytical techniques, such as transcriptome analysis and 13C-labeling, in uncovering novel metabolic networks. nih.govnih.gov The identification of these pathways provides new targets for metabolic engineering to enhance the production of valuable chemicals.
Advancements in Biorefinery and Bio-based Chemical Production
Citramalic acid is emerging as a key platform chemical in the development of sustainable biorefineries. Its potential as a bio-based precursor to methylmethacrylate (MMA), a monomer used in the production of acrylics like Perspex, is a major driver of this research. nih.govnih.gov
Significant progress has been made in the microbial production of citramalate. Engineered strains of Escherichia coli have been developed to produce high titers of citramalate from glucose. nih.govnih.gov By expressing a variant of citramalate synthase from Methanococcus jannaschii and deleting competing pathways, researchers have achieved citramalate concentrations exceeding 80 g/L in fed-batch fermentations. nih.govnih.gov These processes demonstrate high productivity and conversion efficiency, making them a practical first step for an integrated bio- and chemocatalytic route to MMA. nih.govnih.gov Further metabolic engineering efforts in E. coli, such as increasing acetyl-CoA availability and engineering glucose utilization pathways, have pushed citramalate titers to as high as 110.2 g/L. researchgate.netnih.gov
Beyond E. coli, other microorganisms are being explored as production hosts. The pH-tolerant yeast Issatchenkia orientalis has been engineered to produce citramalate, offering an advantage in processes where acidic conditions are beneficial. energy.gov This yeast has been shown to tolerate up to 80 g/L of citramalate at a pH of 3. energy.gov Researchers are also investigating the use of alternative, sustainable feedstocks, such as brown macroalgae, for citramalate production. dntb.gov.ua
Application of Systems Biology for Comprehensive Metabolic Understanding
Systems biology approaches, integrating multi-omic datasets, are providing a holistic view of the cellular response to citramalate production. These comprehensive analyses are crucial for understanding the complexities of engineered metabolic pathways and for identifying bottlenecks and optimization targets.
A study on an engineered E. coli strain producing citramalate employed multi-omic analyses, including metabolomics, transcriptomics, proteomics, and lipidomics. asm.orgnih.gov The results revealed the remarkable resilience of E. coli's physiology. Despite the high-level production of a non-native compound, which diverts significant metabolic resources (pyruvate and acetyl-CoA), extensive changes in gene expression were not observed. asm.org The primary response was an increase in the intracellular pyruvate pool. asm.orgnih.gov This suggests that E. coli is a robust chassis for producing small, polar molecules like citramalate. asm.org
Genome-scale metabolic models are also being used to simulate and optimize citramalate production. By integrating these models with bioreactor dynamics, researchers can predict optimal conditions for maximizing productivity in continuous cultures. frontiersin.org This computational approach can guide the design of more efficient bioprocesses, moving beyond traditional trial-and-error methods. frontiersin.org
In another example, metabolomics and genome-scale modeling were used to improve citramalate production in Issatchenkia orientalis. energy.gov The analysis identified pyruvate overflow and an accumulation of intracellular citramalate as key bottlenecks. energy.gov This understanding led to the implementation of specific genetic modifications to redirect metabolic flux towards the desired product. energy.gov
These systems-level analyses provide a detailed picture of how engineered cells adapt to the production of foreign metabolites, paving the way for more rational and effective metabolic engineering strategies. asm.orgasm.org
Development of Next-Generation Analytical Tools for Complex Biological Matrices
The advancement of research into citramalic acid is intrinsically linked to the development of sophisticated analytical techniques capable of detecting and quantifying this and other metabolites in complex biological samples.
High-performance liquid chromatography (HPLC) and mass spectrometry (MS), particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are cornerstone technologies in this field. nih.govpnas.org For instance, detailed HPLC analysis was crucial in confirming the identity of citramalate as the final product of itaconic acid biodegradation in A. niger. nih.gov In studies of apple fruit metabolism, ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) was used to identify and quantify citramalate and related compounds. pnas.org
Isotopomer-assisted metabolite analysis, which involves feeding cells with 13C-labeled substrates and tracking the incorporation of the label into various metabolites, has been particularly powerful. asm.orgnih.gov This technique was instrumental in confirming the activity of the citramalate pathway for isoleucine synthesis in both bacteria and plants. asm.orgpnas.org By analyzing the labeling patterns of amino acids and other metabolites, researchers can elucidate the flow of carbon through metabolic networks and discover novel enzymatic functions. nih.gov
The need to analyze a wide range of compounds in a single sample has driven the development of untargeted metabolomics approaches. These methods, often relying on high-resolution mass spectrometry, allow for the simultaneous measurement of hundreds or thousands of metabolites, providing a comprehensive snapshot of the metabolic state of a cell or tissue. asm.orgscholaris.ca
As research delves deeper into the subtle roles of citramalic acid, the continued development of analytical tools with even greater sensitivity, resolution, and throughput will be essential for making new discoveries.
Exploration of Citramalate's Role in Inter-Kingdom Interactions
Emerging research suggests that small molecules like citramalic acid may play a role in the complex chemical communication that occurs between different organisms, a field known as inter-kingdom interactions. While direct evidence for citramalate's role as a signaling molecule is still developing, its presence in environments where such interactions are common, like the rhizosphere (the soil region around plant roots), points to its potential involvement. nih.gov
Microorganisms, including bacteria and fungi, release a wide array of volatile and non-volatile organic compounds that can influence the behavior and physiology of other organisms, including plants. nih.govfrontiersin.org These interactions can be beneficial, such as in symbiotic relationships, or antagonistic. nih.govoup.com
Citramalic acid has been identified in the root exudates of sugar beets, where it may play a role in solubilizing phosphorus, making this essential nutrient more available to the plant. tandfonline.com It has also been detected in pitaya fruit, where it is a dominant organic acid. tandfonline.comtandfonline.com In apple, its production is linked to the development of red skin color, suggesting a role in the synthesis of secondary metabolites like anthocyanins. tandfonline.com
The production of citramalate by soil microbes or its exudation by plant roots could influence the composition and activity of the surrounding microbial community. nih.gov For example, the presence of citramalate could select for microbes that can utilize it as a carbon source or that are tolerant to its presence. While the study of microbial inter-kingdom interactions is complex, the increasing ability to detect and identify small molecules in environmental samples is opening up new possibilities for understanding these intricate relationships. frontiersin.orgnih.gov Future research in this area may reveal a previously unappreciated role for citramalic acid as a mediator of interactions between plants, fungi, and bacteria.
Q & A
Basic Research Questions
Q. How can researchers confirm the enantiomeric purity of (R)- and (S)-citramalic acid disodium salt in synthetic or biosynthetic pathways?
- Methodological Answer : Enantiomeric purity is typically confirmed using chiral chromatography (e.g., HPLC with chiral stationary phases) or nuclear magnetic resonance (NMR) with chiral shift reagents. For example, enantiopure (S)-citramalic acid produced via Methylorubrum extorquens AM1 strains expressing mesaconase can be validated using these techniques. Polarimetry is also employed to measure optical rotation, with (R)- and (S)-enantiomers exhibiting distinct values .
Q. What spectroscopic methods are recommended for structural characterization of citramalic acid disodium salt?
- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy are standard for identifying functional groups (e.g., carboxylate and hydroxyl stretches). ATR-FTIR libraries (e.g., Aldrich ATR Library #3000) provide reference spectra for disodium salts . High-resolution mass spectrometry (HRMS) and / NMR are critical for confirming molecular structure and sodium coordination .
Q. How can citramalic acid disodium salt be synthesized from mesaconic acid in microbial systems?
- Methodological Answer : Engineered Methylorubrum extorquens strains expressing mesaconase (EC 4.2.1.36) catalyze the stereoselective hydration of mesaconic acid to (S)-citramalic acid. Disodium salt formation is achieved via pH adjustment with sodium hydroxide post-fermentation. Yield optimization requires deletion of DctA transporters to prevent substrate reuptake .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in citramalic acid’s role in lipid metabolism under stress conditions?
- Methodological Answer : Metabolomic profiling (e.g., LC-MS/MS) paired with isotopic labeling (e.g., -glucose) can track carbon flux into citramalic acid and its downstream lipid intermediates. In Arabidopsis expressing SvGRP1, elevated citramalic acid correlates with salt tolerance, suggesting its role in balancing TCA cycle activity and fatty acid synthesis. Conflicting reports on its catabolic vs. anabolic roles require kinetic modeling of enzyme networks (e.g., mesaconase vs. citrate synthase) .
Q. How can researchers design a robust protocol for quantifying citramalic acid disodium salt in complex biological matrices?
- Methodological Answer : Derivatization with trimethylsilyl (TMS) agents followed by gas chromatography-mass spectrometry (GC-MS) enhances detection sensitivity. For aqueous samples (e.g., bacterial supernatants), ion-pair chromatography with UV detection (210 nm) is effective. Calibration curves must account for sodium ion interference, validated via spike-recovery assays .
Q. What genetic engineering approaches improve enantioselectivity in microbial citramalic acid production?
- Methodological Answer : Heterologous expression of Pseudomonas xenovorans mesaconase in E. coli or M. extorquens enhances (S)-citramalate specificity. CRISPR-Cas9-mediated knockout of competing pathways (e.g., methylcitrate cycle) and promoter engineering (e.g., T7/lacO systems) optimize flux. Enantiomeric excess (>99%) is achievable by coupling with NADPH-dependent reductases .
Q. How do sodium ions influence the stability and reactivity of citramalic acid disodium salt in aqueous solutions?
- Methodological Answer : Sodium ions stabilize the carboxylate groups via charge shielding, reducing hydrolysis rates. Stability studies (pH 7–9, 25–50°C) monitored via NMR reveal minimal degradation over 72 hours. Reactivity with metal ions (e.g., Fe) is mitigated by chelating agents (e.g., EDTA) in buffer systems .
Data Contradiction Analysis
Q. Why do studies report conflicting citramalic acid yields in microbial systems despite identical genetic modifications?
- Methodological Resolution : Variability arises from differences in fermentation conditions (e.g., carbon source, dissolved oxygen). Chemostat cultures with controlled nutrient feed rates reduce batch-to-batch inconsistencies. Transcriptomic analysis (RNA-seq) of M. extorquens under varying methanol concentrations identifies optimal induction phases for mesaconase expression .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
